molecular formula C15H23NO B5082051 2-(1-adamantyl)-N-allylacetamide

2-(1-adamantyl)-N-allylacetamide

Cat. No.: B5082051
M. Wt: 233.35 g/mol
InChI Key: BQXQUTIQJRUIFN-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-allylacetamide is a synthetic adamantane derivative featuring an acetamide backbone with a 1-adamantyl group at the α-carbon and an allyl substituent on the nitrogen atom.

Properties

IUPAC Name

2-(1-adamantyl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-2-3-16-14(17)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h2,11-13H,1,3-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXQUTIQJRUIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical properties of 2-(1-adamantyl)-N-allylacetamide with related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties (Predicted/Reported) Evidence Source
2-(1-Adamantyl)-N-allylacetamide Allyl (N), Adamantyl (α-C) Not explicitly reported Likely moderate lipophilicity; allyl group may enhance reactivity.
2-(1-Adamantyl)-N-dibenzofuran-3-ylacetamide Dibenzofuran (N), Adamantyl (α-C) 359.46 Boiling point: 578.7±23.0 °C; pKa: 14.53±0.43; high aromaticity enhances π-π interactions.
N-(1-Adamantyl)-acetamide No N-substituent ~207.3 Simpler structure; lower solubility due to unsubstituted amide.
4-(1-Adamantyl)benzenesulfonamide (AdBeSA) Sulfonamide (N), Adamantyl (aryl) ~291.4 Polar sulfonamide group increases solubility; used in MHC binding studies.
2-[4-(1-Adamantyl)(methylsulfonyl)anilino]-N-allylacetamide Methylsulfonyl-anilino, Allyl (N) ~402.55 Complex substituents likely improve target specificity.

Key Advantages and Limitations

  • Advantages :
    • The adamantyl group enhances lipophilicity and membrane permeability.
    • The allyl substituent offers synthetic versatility for further derivatization.
  • Limitations: Limited direct data on pharmacokinetics or toxicity (e.g., safety profiles for N-allylacetamides are less documented compared to N,N-diethylacetamide ). Higher molecular weight analogs (e.g., dibenzofuran derivatives) may face challenges in bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-adamantyl)-N-allylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), combining adamantylamine derivatives with allyl-functionalized precursors. Key parameters include:

  • Solvent selection (e.g., DMF or THF) to enhance solubility of adamantyl intermediates.
  • Temperature control (60–80°C) to balance reaction rate and side-product formation.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .
    • Optimization strategies include monitoring reaction progress using TLC and adjusting catalyst loading (0.5–2 mol% CuI) to improve yield .

Q. Which analytical techniques are most effective for confirming the structural integrity of 2-(1-adamantyl)-N-allylacetamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies adamantyl proton environments (δ 1.6–2.1 ppm) and allyl group signals (δ 5.1–5.8 ppm).
  • Mass Spectrometry (HRMS) : Exact mass determination confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₂N₂O).
  • X-ray Crystallography : Resolves adamantyl cage geometry and acetamide bonding angles for structural validation .

Q. What safety protocols should be followed when handling 2-(1-adamantyl)-N-allylacetamide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as adamantyl derivatives may irritate respiratory systems.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationship (SAR) of adamantyl-containing acetamides?

  • Methodological Answer :

  • Substituent Variation : Modify allyl groups or adamantyl positions (e.g., 2- vs. 1-adamantyl) to assess steric/electronic effects.
  • Computational Modeling : Use density functional theory (DFT) to predict binding affinities to target proteins (e.g., enzyme active sites).
  • In Vitro Assays : Test analogs in cell-based models (e.g., cytotoxicity or receptor inhibition) to correlate structural changes with activity trends .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • Pharmacokinetic (PK) Studies : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity in vivo.
  • Dose-Response Correlation : Conduct in vivo efficacy studies at multiple dose levels to align with in vitro IC₅₀ values .

Q. What experimental approaches are recommended to address discrepancies in reported solubility parameters?

  • Methodological Answer :

  • Multi-Method Analysis : Combine shake-flask (equilibrium solubility) and HPLC-DAD (kinetic solubility) measurements.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.
  • Co-Solvent Screening : Test solubilization in PEG-400 or cyclodextrin complexes for formulation compatibility .

Q. How should researchers design stability studies to evaluate degradation pathways under various storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage.
  • Analytical Monitoring : Track degradation products via HPLC-UV/LC-MS and identify major impurities (e.g., hydrolyzed adamantyl derivatives).
  • Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under ICH guidelines .

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